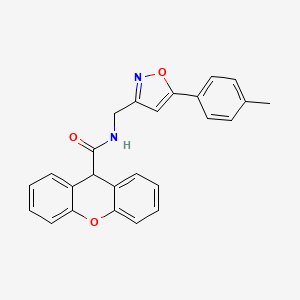
N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide, commonly known as Xanomeline, is a potent and selective muscarinic acetylcholine receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
Scientific Research Applications
Isoxazole Derivatives and Medicinal Chemistry
Isoxazole derivatives exhibit significant antitumor and anticonvulsant activities. For instance, the study on antitumor imidazotetrazines highlights the synthesis and chemistry of novel broad-spectrum antitumor agents, emphasizing the potential of isoxazole derivatives in developing new anticancer therapies (Stevens et al., 1984). Another example is the investigation of the C(sp(3))-H bond activation of α-aminobutanoic acid derivatives, where bidentate auxiliaries derived from isoxazole-3-carboxamide moieties were used, showcasing applications in the synthesis of non-natural amino acids (Pasunooti et al., 2015).
Material Science and Polyamide Synthesis
Research on the synthesis of new polyamides containing xanthene units demonstrates the versatility of xanthene derivatives in creating materials with desirable thermal and mechanical properties. Aromatic dicarboxylic acids derived from xanthene, used to polycondensate with various aromatic diamines, resulted in polyamides with high thermal stability and mechanical strength, suitable for advanced material applications (Guo et al., 2015).
Drug Design and Molecular Docking
The role of isoxazole and xanthene derivatives in drug design and molecular docking studies is significant, with compounds showing potential as inhibitors for enzymes like xanthine oxidase and tyrosinase. This is critical for therapeutic applications, including the treatment of diseases like gout and hyperpigmentation, respectively (Bandgar et al., 2012).
properties
IUPAC Name |
N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-16-10-12-17(13-11-16)23-14-18(27-30-23)15-26-25(28)24-19-6-2-4-8-21(19)29-22-9-5-3-7-20(22)24/h2-14,24H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUZRWZLRVHOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate](/img/structure/B2569126.png)
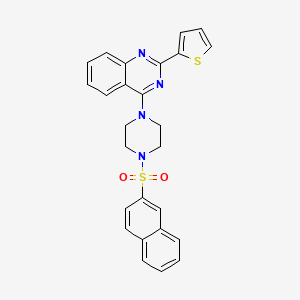
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2569130.png)
![5-chloro-2-(methylsulfanyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2569134.png)
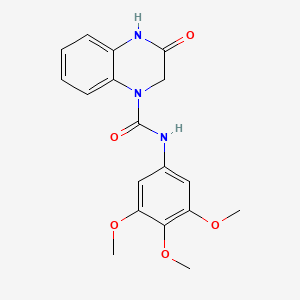

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2569140.png)
![Ethyl 2-{2-[(3-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(2-chloro-6-fluorophenyl)propanoate](/img/structure/B2569142.png)
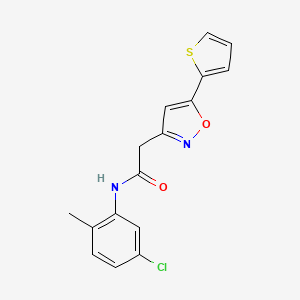
![5-[(2,5-dimethylbenzyl)thio]-2-ethyl-6-(2-phenylethyl)-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2569144.png)
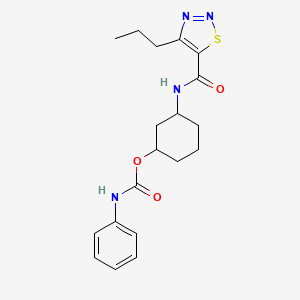


![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2569149.png)